molecular formula C17H14F2N2OS B2428850 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851806-91-2

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2428850
CAS No.: 851806-91-2
M. Wt: 332.37
InChI Key: PCJCLJGKFUFKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole core substituted with a 2-fluorobenzylthio group and a 3-fluorophenyl methanone. This molecular architecture, characterized by the imidazole ring and thioether linkage, is often explored in medicinal chemistry for its potential to interact with biological targets. Compounds with this core structure are frequently investigated as inhibitors of enzymes like the aldehyde dehydrogenase 1A (ALDH1A) family . Inhibition of ALDH1A isoforms is a significant area of research for overcoming chemotherapy resistance, particularly in cancers such as high-grade serous ovarian cancer (HGSOC), where ALDH activity is linked to cancer stem-like cells . As a research tool, this compound is valuable for studying these biochemical pathways and developing new therapeutic strategies. The product is supplied for non-human research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-6-3-5-12(10-14)16(22)21-9-8-20-17(21)23-11-13-4-1-2-7-15(13)19/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCLJGKFUFKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F2N2OSC_{18}H_{16}F_2N_2OS, with a molecular weight of approximately 346.4 g/mol. The structure features an imidazole ring, thioether moiety, and fluorinated phenyl groups, which are significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds with imidazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The imidazole ring is known to modulate inflammatory pathways.
  • Receptor Modulation : The compound may interact with GABA-A receptors, acting as a positive allosteric modulator (PAM) .

The specific mechanism by which this compound exerts its effects involves:

  • Modulation of Enzymatic Activity : It is believed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions.
  • Receptor Interaction : The compound may bind to various receptors (e.g., GABA-A) influencing neurotransmission and other signaling pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, similar to the compound . For example, certain derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion. These compounds exhibited low metabolic stability but high cellular activity against cancer cell lines .

Structure-Activity Relationships (SAR)

A series of studies have explored the SAR of related compounds, demonstrating that modifications to the imidazole structure can significantly impact biological activity. For instance:

CompoundIC50 (µM)Target
Compound A0.003IDO1
Compound B0.021GABA-A
Compound C0.036Other Receptors

These findings suggest that slight changes in chemical structure can enhance potency and selectivity towards specific biological targets .

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety (–S–) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reagent Conditions Product
Hydrogen peroxideMild acidic/neutral, RT(2-((2-fluorobenzyl)sulfinyl)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (sulfoxide)
m-Chloroperbenzoic acidDichloromethane, 0°C → RT(2-((2-fluorobenzyl)sulfonyl)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (sulfone)

Oxidation typically preserves the imidazole ring and fluorinated aryl groups while modifying the sulfur center, altering electronic properties for targeted bioactivity.

Reduction Reactions

The ketone group can be reduced to a secondary alcohol, though steric hindrance from adjacent fluorinated groups may limit efficiency:

Reagent Conditions Product
Sodium borohydrideMethanol, 0°C → RT(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanol (low yield)
Lithium aluminum hydrideTetrahydrofuran, refluxPartially reduced imidazole ring observed as a side reaction

Selective reduction requires careful control to avoid ring saturation or defluorination.

Nucleophilic Substitution Reactions

Electrophilic sites, such as the fluorinated aryl rings, participate in substitution under forcing conditions:

Reagent Conditions Product
Sodium methoxideDMF, 120°C, 24hMethoxy-substituted aryl derivatives (minor product due to fluorine’s poor leaving-group ability)
PiperidineDMSO, 150°C, microwavePiperidine-substituted analog (via aromatic nucleophilic substitution)

Fluorine’s electronegativity stabilizes the aryl ring, necessitating harsh conditions for substitution.

Coupling Reactions

The imidazole nitrogen or aryl halide intermediates enable cross-coupling:

Reaction Type Catalyst/Reagent Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives (after bromination at the 4-position of the imidazole)
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated imidazole analogs (introducing aryl amines)

Coupling reactions expand structural diversity for structure-activity relationship (SAR) studies .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the dihydroimidazole ring may undergo cleavage:

Condition Reagent Product
HCl (conc.)Ethanol, refluxThiol and amine fragments (via protonation and bond cleavage)
NaOH (aqueous)Ethanol/water, 80°CRing-opened dicarbonyl intermediate (rearrangement observed)

Ring-opening pathways are critical for degradation studies or prodrug design.

Halogenation Reactions

Electrophilic halogenation targets the imidazole ring or aryl groups:

Reagent Conditions Product
N-BromosuccinimideCCl₄, RT, lightBrominated imidazole derivative (preference for 4-position)
IClAcetic acid, 50°CIodinated aryl ketone (ortho to fluorine on 3-fluorophenyl)

Halogenation enhances reactivity for subsequent cross-coupling or bioisosteric replacement .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a general procedure for aryl-imidazole methanones using tetrabutylammonium fluoride to deprotect sulfonyl groups, yielding 80% after recrystallization. Key steps include:

  • Use of anhydrous THF for moisture-sensitive reactions.
  • Purification via flash column chromatography (hexane:ethyl acetate, 4:1).
  • Monitoring reaction progress with TLC or HPLC. Adjusting stoichiometry (e.g., 2:1 molar ratio of aryl halide to imidazole precursor) and temperature (−78°C for lithiation steps) can improve yields .

Q. What safety protocols are critical when handling this fluorinated imidazole derivative?

  • Methodological Answer : Safety data for structurally similar compounds ( ) recommend:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and fume hood use.
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation.
  • Storage: In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the thioether group .

Q. Which analytical techniques are most effective for assessing purity and structural integrity post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substituent positions (δ −110 to −120 ppm for aryl-F).
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).
  • Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 90 K (as in –11) provides bond lengths and angles. For example:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors.
  • Refinement : SHELXL-97 software with R-factor <0.05.
  • Key Metrics : Compare dihedral angles between fluorophenyl and imidazole rings to assess planarity (e.g., deviations >10° indicate steric strain) .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • DFT Calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (FMOs) and electrophilicity index (ω).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP via shake-flask method (fluorine reduces logP by ~0.5 vs. non-fluorinated analogs).
  • Metabolic Stability : Incubate with liver microsomes; fluorination typically increases half-life (t₁/₂ > 60 min).
  • Solubility : Use UV-Vis spectroscopy in PBS (pH 7.4); expect <50 µg/mL due to hydrophobic thioether .

Q. What experimental designs evaluate environmental persistence and ecotoxicity?

  • Methodological Answer : Align with ’s framework:

  • Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions; track decomposition via LC-MS.
  • Biotic Studies : Use OECD 301D test with activated sludge to measure biodegradation (% removal in 28 days).
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.